molecular formula C13H14FNO2 B15173266 (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920801-66-7

(6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Cat. No.: B15173266
CAS No.: 920801-66-7
M. Wt: 235.25 g/mol
InChI Key: DMYQGONJVCFNPQ-LBPRGKRZSA-N
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Description

(6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a fluorophenyl group and a prop-2-en-1-yl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and allylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with allylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the morpholinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the morpholinone ring can contribute to the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a chlorine atom instead of fluorine.

    (6R)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Contains a methyl group instead of fluorine.

    (6R)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

920801-66-7

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(6R)-6-(4-fluorophenyl)-4-prop-2-enylmorpholin-3-one

InChI

InChI=1S/C13H14FNO2/c1-2-7-15-8-12(17-9-13(15)16)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2/t12-/m0/s1

InChI Key

DMYQGONJVCFNPQ-LBPRGKRZSA-N

Isomeric SMILES

C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)F

Canonical SMILES

C=CCN1CC(OCC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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